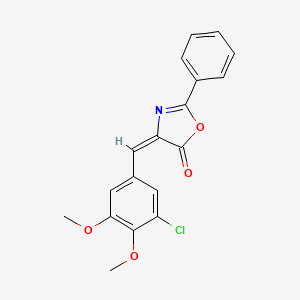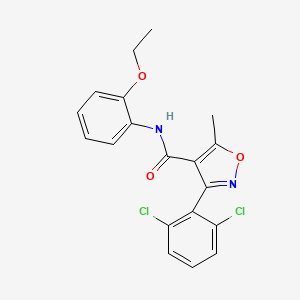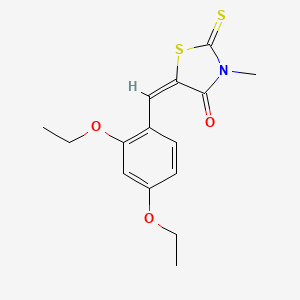![molecular formula C16H23N3O4S B6098501 ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B6098501.png)
ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as EDC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDC belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell growth and replication. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of viruses such as HIV and hepatitis C. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its wide range of biological activities. It has been shown to have antitumor, antiviral, and antibacterial properties, making it a potential candidate for various applications. However, one of the main limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, and its use in vivo may lead to adverse side effects.
将来の方向性
There are several future directions for the study of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One potential direction is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another potential direction is the study of the mechanism of action of this compound and its potential use in the treatment of various diseases. This compound may also be studied for its potential use in drug delivery systems and as a diagnostic tool for various diseases.
合成法
The synthesis of ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the reaction between ethyl 4-aminopiperazine-1-carboxylate and 2,5-dimethoxybenzoylisothiocyanate. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
Ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. It is known to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been studied for its potential use in the treatment of viral infections such as HIV and hepatitis C.
特性
IUPAC Name |
ethyl 4-[(2,5-dimethoxyphenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-23-16(20)19-9-7-18(8-10-19)15(24)17-13-11-12(21-2)5-6-14(13)22-3/h5-6,11H,4,7-10H2,1-3H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYPULJNHLHWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098421.png)

![2-{1-(2-fluorobenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098433.png)
![6-[(diethylamino)methyl]-N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6098437.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6098439.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B6098450.png)
![5-bromo-3-[4-(methylthio)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6098464.png)
![4'-[(2,4-dihydroxy-5-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B6098471.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6098495.png)

![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)


![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)